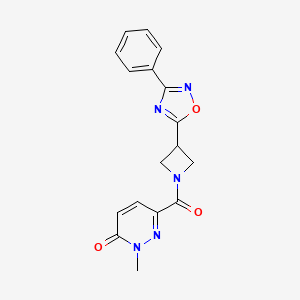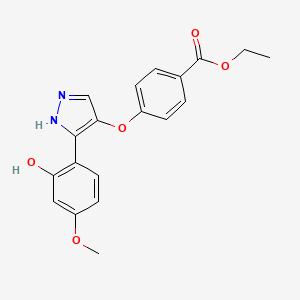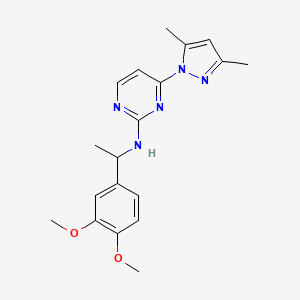
3-Methylpyridazine-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylpyridazine-4-carbohydrazide (MPCH) is a chemical compound that has been the subject of scientific research for its potential applications in various fields. MPCH is a derivative of pyridazine and is known for its unique properties, including its ability to act as a potent antioxidant and anti-inflammatory agent. In
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
3-Methylpyridazine-4-carbohydrazide derivatives have been synthesized and tested for their potential as anticancer agents. A study by Mansour, Eid, and Khalil (2003) explored the acylation of heterocyclic carbohydrazides and related compounds, finding activity against leukemia cell lines, indicating a promising direction for cancer treatment research (Mansour, Eid, & Khalil, 2003).
Antimicrobial Activity
Compounds derived from 3-Methylpyridazine-4-carbohydrazide have shown significant antimicrobial activities. Al-Kamali, Al-Hazmi, Alhousami, and Al-Masany (2014) synthesized novel thieno[2,3-c]pyridazines using a related carbohydrazide as a starting material, demonstrating effective antibacterial activities (Al-Kamali et al., 2014).
Antifungal Properties
The synthesis of pyridazinone-substituted compounds involving 3-Methylpyridazine-4-carbohydrazide has been associated with good antifungal activity. Zou and Jin (2001) highlighted that some new compounds exhibit antifungal properties, which could be beneficial in developing new antifungal drugs (Zou & Jin, 2001).
Application in Synthesis of Novel Compounds
The versatility of 3-Methylpyridazine-4-carbohydrazide in the synthesis of various novel compounds is notable. For instance, studies have shown its use in the synthesis of diverse compounds like oxadiazoles, thiadiazoles, and triazoles, which have potential applications in various fields of chemistry and pharmacology (Solankee, Solankee, & Patel, 2008).
Inhibitory Activity Against Cancer Cell Lines
Compounds containing 3-Methylpyridazine-4-carbohydrazide have been evaluated for their inhibitory activity against cancer cell lines. Xiong et al. (2020) designed and synthesized derivatives that demonstrated significant inhibitory activity, marking another area of potential cancer therapy research (Xiong et al., 2020).
Wirkmechanismus
Target of Action
Pyridazine derivatives have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Biochemical Pathways
Pyridazine derivatives have been shown to affect a variety of biochemical pathways, contributing to their diverse pharmacological activities .
Pharmacokinetics
The compound’s physical properties such as its melting point (184°c), boiling point (214°c), and density (1031 g/mL at 25°C) suggest that it may have good bioavailability .
Result of Action
Given the wide range of pharmacological activities exhibited by pyridazine derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Action Environment
It’s known that the compound undergoes self-association in aqueous solution at acidic, neutral, and basic ph .
Eigenschaften
IUPAC Name |
3-methylpyridazine-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c1-4-5(6(11)9-7)2-3-8-10-4/h2-3H,7H2,1H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIPHKPHWJSFSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=N1)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate](/img/structure/B2354824.png)
![(E)-3-(4-methoxystyryl)imidazo[1,5-a]pyridine oxalate](/img/structure/B2354825.png)
![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2354826.png)


![3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide](/img/structure/B2354829.png)



![methyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2354836.png)